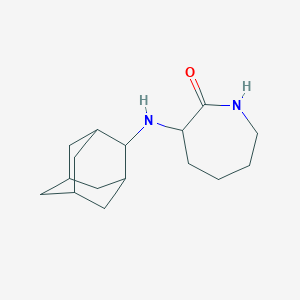
3-(2-adamantylamino)-2-azepanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-adamantylamino)-2-azepanone, also known as AAZK, is a synthetic compound that has been extensively researched for its potential applications in biological and chemical sciences. AAZK belongs to the class of adamantane derivatives and has a unique structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-(2-adamantylamino)-2-azepanone is not fully understood. However, studies have shown that 3-(2-adamantylamino)-2-azepanone can inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and neurodegenerative diseases. 3-(2-adamantylamino)-2-azepanone has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-adamantylamino)-2-azepanone has a range of biochemical and physiological effects. 3-(2-adamantylamino)-2-azepanone has been shown to induce cell death in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various tissues. 3-(2-adamantylamino)-2-azepanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-adamantylamino)-2-azepanone is its high purity and stability, which makes it easy to handle in lab experiments. 3-(2-adamantylamino)-2-azepanone is also relatively inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the limitations of 3-(2-adamantylamino)-2-azepanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential directions for future research on 3-(2-adamantylamino)-2-azepanone. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-adamantylamino)-2-azepanone and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 3-(2-adamantylamino)-2-azepanone involves the reaction of 2-adamantanone with 1,6-diaminohexane in the presence of acetic acid. The reaction yields 3-(2-adamantylamino)-2-azepanone as a white solid with a high purity.
Aplicaciones Científicas De Investigación
3-(2-adamantylamino)-2-azepanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2-adamantylamino)-2-azepanone is in the field of medicinal chemistry. 3-(2-adamantylamino)-2-azepanone has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 3-(2-adamantylamino)-2-azepanone has been studied for its potential use as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
3-(2-adamantylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-16-14(3-1-2-4-17-16)18-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,18H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIZINSLMZHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylamino)azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)


![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)

![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)